molecular formula C17H16F2N2O3S B2487495 2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941893-51-2

2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2487495
CAS No.: 941893-51-2
M. Wt: 366.38
InChI Key: ILVJEJBZYIPQOZ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, a piperidin-1-yl group attached to the phenyl ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidin-1-yl intermediate: This involves the reaction of a suitable piperidine derivative with an oxidizing agent to form the 2-oxopiperidin-1-yl group.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidin-1-yl intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperidin-1-yl group can undergo oxidation to form different oxo derivatives or reduction to form the corresponding amine.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the fluorine atoms and piperidin-1-yl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase but lacks the fluorine atoms and piperidin-1-yl group.

    Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the benzene ring.

    2,5-difluorobenzenesulfonamide: A simpler compound with only the fluorine atoms and sulfonamide group, lacking the piperidin-1-yl group.

The presence of the piperidin-1-yl group and fluorine atoms in this compound makes it unique and may confer additional biological activities and improved pharmacokinetic properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

2,5-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-12-7-8-15(19)16(10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVJEJBZYIPQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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